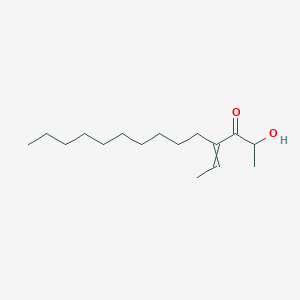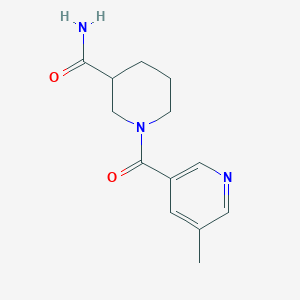
(4S,5S)-4-hydroxy-5-methyl-3-methylidenepyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,5S)-4-hydroxy-5-methyl-3-methylidenepyrrolidin-2-one is a chiral compound with significant interest in various scientific fields due to its unique structural properties. This compound is characterized by a pyrrolidinone ring, which is a five-membered lactam, and contains both hydroxyl and methylidene functional groups. The stereochemistry of the compound, indicated by the (4S,5S) configuration, plays a crucial role in its reactivity and interaction with biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-4-hydroxy-5-methyl-3-methylidenepyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the diastereoselective reduction of a tautomeric mixture of precursors using L-Selectride. This method provides a concise platform for constructing the desired dihydroxycarboxylate moiety under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic route for large-scale production. This includes ensuring high yield and purity while minimizing the use of hazardous reagents and conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4S,5S)-4-hydroxy-5-methyl-3-methylidenepyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The methylidene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group typically yields ketones or aldehydes, while reduction can produce various alcohols or amines.
Aplicaciones Científicas De Investigación
(4S,5S)-4-hydroxy-5-methyl-3-methylidenepyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying stereochemistry.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein binding.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism by which (4S,5S)-4-hydroxy-5-methyl-3-methylidenepyrrolidin-2-one exerts its effects involves its interaction with specific molecular targets. The hydroxyl and methylidene groups play a crucial role in binding to enzymes and receptors, influencing various biochemical pathways. The stereochemistry of the compound ensures selective binding and activity, making it a potent agent in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
(4S,5S)-5-hydroxy-4-methyl-3-heptanone: Shares similar hydroxyl and methyl groups but differs in the carbon chain length and overall structure.
(+)-trans-(1R,4S,5S)-4-Thujanol: Contains a similar hydroxyl group but has a different ring structure and stereochemistry.
Uniqueness
(4S,5S)-4-hydroxy-5-methyl-3-methylidenepyrrolidin-2-one is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.
Propiedades
Número CAS |
916823-76-2 |
|---|---|
Fórmula molecular |
C6H9NO2 |
Peso molecular |
127.14 g/mol |
Nombre IUPAC |
(4S,5S)-4-hydroxy-5-methyl-3-methylidenepyrrolidin-2-one |
InChI |
InChI=1S/C6H9NO2/c1-3-5(8)4(2)7-6(3)9/h4-5,8H,1H2,2H3,(H,7,9)/t4-,5-/m0/s1 |
Clave InChI |
CCUZIPWMGOMETN-WHFBIAKZSA-N |
SMILES isomérico |
C[C@H]1[C@H](C(=C)C(=O)N1)O |
SMILES canónico |
CC1C(C(=C)C(=O)N1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(2-furylmethyl)acetamide](/img/structure/B12597848.png)
![N-cyclopropyl-4-fluoro-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide](/img/structure/B12597864.png)
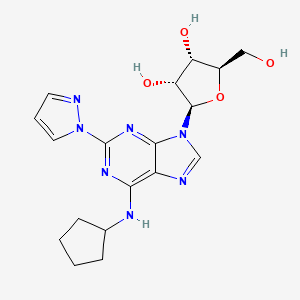
![9H-Thioxanthen-9-one, 3-[4-(1,1-dimethylethyl)phenyl]-, 10,10-dioxide](/img/structure/B12597866.png)
![3-(Decyloxy)-6-[4-(decyloxy)phenyl]pyridazine](/img/structure/B12597872.png)

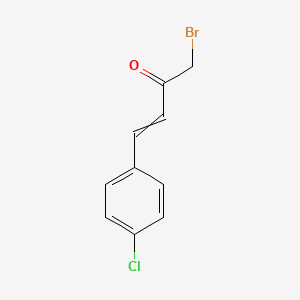
![3-Hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12597889.png)
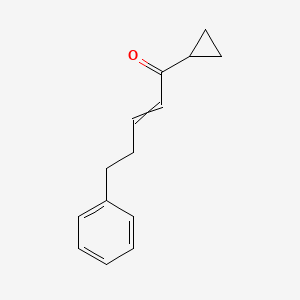
![2-[(1-Benzothiophen-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B12597904.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-4-methoxybenzamide](/img/structure/B12597919.png)
